molecular formula C8H8N2O2S2 B10957148 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole

4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole

Cat. No.: B10957148
M. Wt: 228.3 g/mol
InChI Key: RRZMXBZLHLUURI-UHFFFAOYSA-N
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Description

4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring. The presence of these rings makes it an interesting compound for various applications in medicinal chemistry and material science. The compound is known for its potential therapeutic properties and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-sulfonamide and thiophene-2-sulfonic acid share structural similarities with 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole.

    Pyrazole derivatives: Compounds like 4-methyl-1H-pyrazole and 1-(thiophen-2-ylsulfonyl)-1H-pyrazole are structurally related.

Uniqueness

This compound is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

4-methyl-1-thiophen-2-ylsulfonylpyrazole

InChI

InChI=1S/C8H8N2O2S2/c1-7-5-9-10(6-7)14(11,12)8-3-2-4-13-8/h2-6H,1H3

InChI Key

RRZMXBZLHLUURI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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